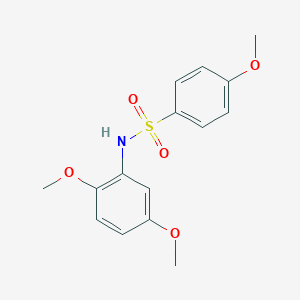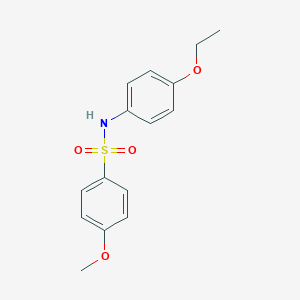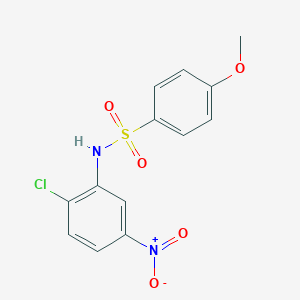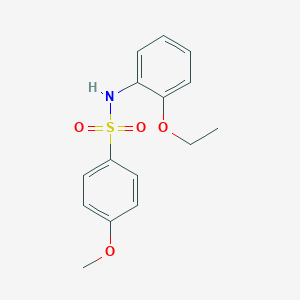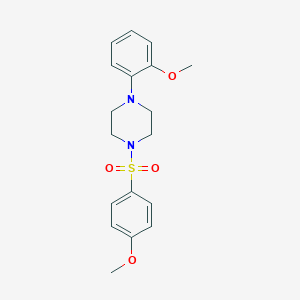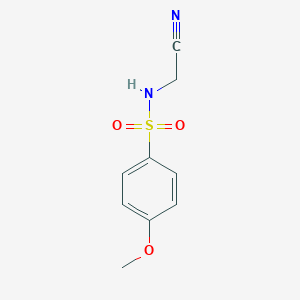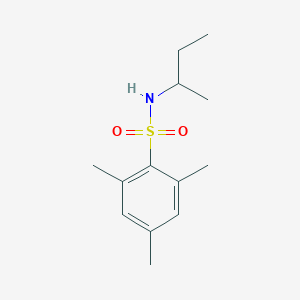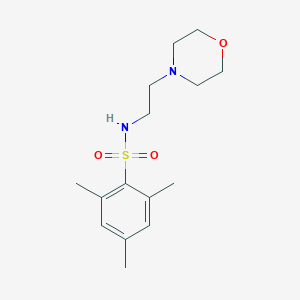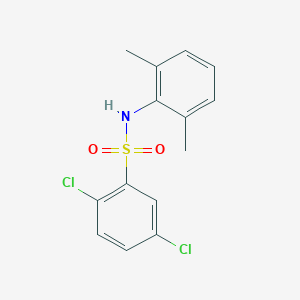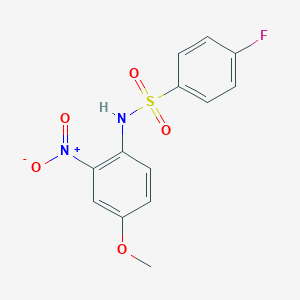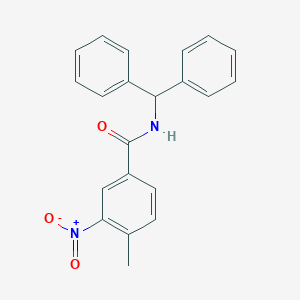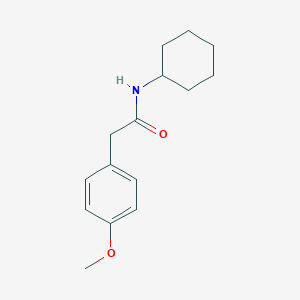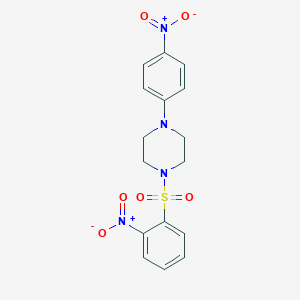
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is a synthetic organic compound that features both nitro and sulfonyl functional groups attached to a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One possible route could be:
Sulfonylation: The attachment of a sulfonyl group to the benzene ring, often using sulfonyl chlorides in the presence of a base.
Piperazine Coupling: The final step involves coupling the nitro-benzenesulfonyl and nitro-phenyl groups to the piperazine ring, possibly using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: Although less common, the compound could potentially undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of 1-(2-Amino-benzenesulfonyl)-4-(4-amino-phenyl)-piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Oxidation: Potential formation of sulfonic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes, disrupting their function. The nitro groups could be involved in redox reactions, generating reactive intermediates that interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Nitro-benzenesulfonyl)-4-phenyl-piperazine: Lacks the second nitro group, which may affect its reactivity and biological activity.
1-(4-Nitro-phenyl)-piperazine: Lacks both the sulfonyl group and the second nitro group, potentially resulting in different chemical and biological properties.
1-(2-Sulfonyl-benzenesulfonyl)-4-(4-nitro-phenyl)-piperazine: Contains an additional sulfonyl group, which may enhance its solubility and reactivity.
Uniqueness
1-(2-NITROBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE is unique due to the presence of both nitro and sulfonyl groups, which can impart distinct chemical reactivity and potential biological activities. The combination of these functional groups on a piperazine ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H16N4O6S |
|---|---|
Peso molecular |
392.4g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H16N4O6S/c21-19(22)14-7-5-13(6-8-14)17-9-11-18(12-10-17)27(25,26)16-4-2-1-3-15(16)20(23)24/h1-8H,9-12H2 |
Clave InChI |
GQKLREDYVPAOQL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


